molecular formula C18H15BrN4O2S B11045980 2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one

2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one

Cat. No. B11045980
M. Wt: 431.3 g/mol
InChI Key: BDBPBNCTIJKUFR-UHFFFAOYSA-N
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Description

2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the quinazolinone moiety. Common reagents used in these reactions include bromine, methoxymethyl chloride, and various amines. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone
  • 4-hydroxy-2-quinolones

Uniqueness

2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one is unique due to its specific structural features, such as the presence of both thieno[2,3-b]pyridine and quinazolinone moieties

properties

Molecular Formula

C18H15BrN4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromo-3H-quinazolin-4-one

InChI

InChI=1S/C18H15BrN4O2S/c1-8-5-9(7-25-2)13-14(20)15(26-18(13)21-8)16-22-12-4-3-10(19)6-11(12)17(24)23-16/h3-6H,7,20H2,1-2H3,(H,22,23,24)

InChI Key

BDBPBNCTIJKUFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC4=C(C=C(C=C4)Br)C(=O)N3)N)COC

Origin of Product

United States

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